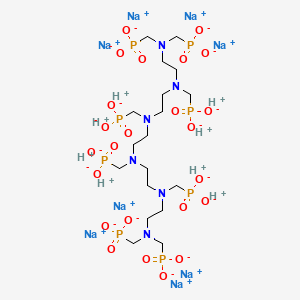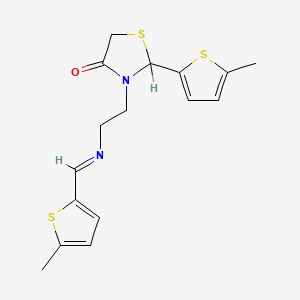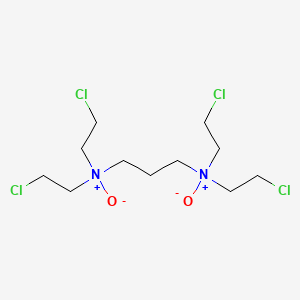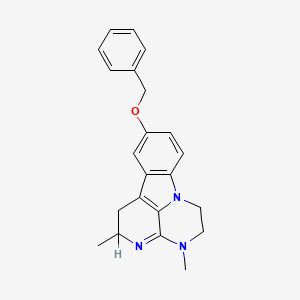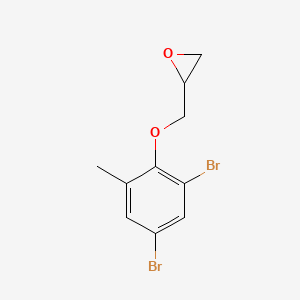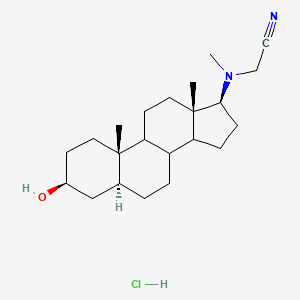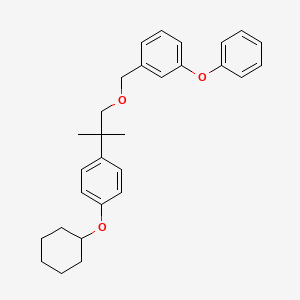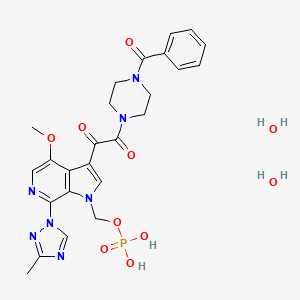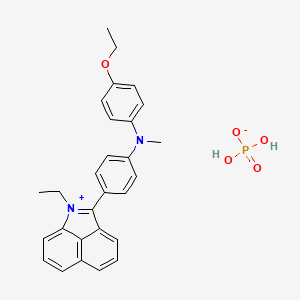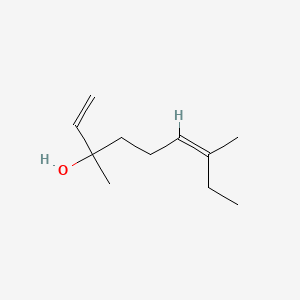
(6Z)-3,7-dimethylnona-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol is an organic compound that belongs to the class of terpenoids. It is characterized by its unique structure, which includes a nonane backbone with two double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often found in essential oils and various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoprene units or other terpenoid precursors.
Formation of the Nonane Backbone: The nonane backbone is constructed through a series of reactions, including aldol condensation, Wittig reaction, or Grignard reaction.
Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.
Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, such as:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate specific bonds.
Continuous Flow Reactors: To ensure consistent production and high yield.
Purification Techniques: Including distillation and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and metal catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, ethers.
Applications De Recherche Scientifique
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (6Z)-3,7-dimethylnona-1,6-dien-3-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It may also induce apoptosis in cancer cells through the activation of caspases.
Comparaison Avec Des Composés Similaires
(6E)-3,7-Dimethylnona-1,6-dien-3-ol: Similar structure but with a different configuration of the double bond.
Geraniol: A related terpenoid with a similar backbone but different functional groups.
Linalool: Another terpenoid with a similar structure but different placement of double bonds and hydroxyl group.
Uniqueness: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol is unique due to its specific configuration and the presence of both double bonds and a hydroxyl group, which contribute to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
54592-32-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(6Z)-3,7-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8- |
Clé InChI |
KRLBLPBPZSSIGH-NTMALXAHSA-N |
SMILES isomérique |
CC/C(=C\CCC(C)(C=C)O)/C |
SMILES canonique |
CCC(=CCCC(C)(C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




